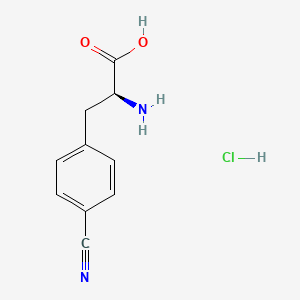![molecular formula C12H13N5 B563298 2-アミノ-3,4,8-トリメチル-3H-イミダゾ[4,5-f]キノキサリン-d3 CAS No. 1216997-87-3](/img/structure/B563298.png)
2-アミノ-3,4,8-トリメチル-3H-イミダゾ[4,5-f]キノキサリン-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a mutagenic/carcinogenic heterocyclic amine . It is also known by the synonym 3,4,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it has been analyzed using isotope dilution with 2-amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5-f]quinoxaline . Another study discussed the microsomal metabolism of this food mutagen to mutagenic metabolites .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16) .Chemical Reactions Analysis
This compound is known to undergo various chemical reactions. It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 227.27 . It is stored at temperatures between 2 and 8 degrees Celsius .科学的研究の応用
生化学研究における蛍光色素
この化合物は、その強い蛍光性と特定のタンパク質や酵素との相互作用能力により、生化学研究において蛍光色素として広く使用されています . 蛍光顕微鏡法やフローサイトメトリーにおいて特に有用であり、細胞成分の可視化や生物学的プロセスの追跡に役立ちます。
食品化学における同定と定量
食品化学の分野では、この化合物は、調理済み食品中の複素環式アミン化合物の同定と定量のために、液体クロマトグラフィー-エレクトロスプレーイオン化/多段質量分析法 (LC-ESI-MS/MS) に使用されています . これは、調理や加工中の潜在的に有害な物質の生成を理解するために不可欠です。
毒性学における変異原性研究
2-アミノ-3,4,8-トリメチル-3H-イミダゾ[4,5-f]キノキサリン-d3は、変異原性および発がん性複素環式アミンとして同定されており、食品変異原に関する毒性学的研究において重要です . さまざまな生物学的システムにおける物質とその代謝物の変異原性ポテンシャルを評価するために使用されています。
環境影響分析
この化合物は、環境科学においても関連しており、特定の食品(例えば、フライしたビーフステーキ)の調理中に生成される可能性のある発がん性化合物の存在とその影響を研究するために使用されています . 環境におけるその存在を理解することで、リスクを評価し、軽減のための戦略を策定することができます。
食品安全と発がん物質の検出
食品安全研究において、this compoundは、高温で調理された魚介類や肉に生成される発がん物質を検出するための基準物質です . 食材の調理や消費に関するガイドラインと安全基準を策定する上で、その役割は重要です。
化合物の特性評価のための分析化学
分析化学者は、高分解能ガスクロマトグラフィーと同位体希釈分析を用いて、さまざまな試料中の類似の変異原性化学物質を定量化し、特性評価しています . これは、微量な有害化合物を正確に検出および測定するのに役立ちます。
作用機序
Target of Action
Similar compounds are known to interact with dna .
Mode of Action
ATQ is a heterocyclic aromatic compound associated with the formation of carcinogenic/mutagenic heterocyclic amines . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, to a metabolite that reacts with DNA to form adducts .
Biochemical Pathways
It is known to be involved in the formation of dna adducts, which can lead to mutations and potentially cancer .
Pharmacokinetics
Similar compounds are known to be metabolized by the liver enzymes cyp1a2 and n-acetyltransferase 2 .
Result of Action
The molecular and cellular effects of ATQ’s action include the formation of DNA adducts, which can lead to mutations and potentially cancer .
Action Environment
It is known that the compound is found in high-temperature cooked fish and meats , suggesting that dietary and cooking practices may influence exposure levels.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has demonstrated a broad range of applications in scientific research . It is believed to interact with the amino acid tryptophan and the enzyme cytochrome P450 . Furthermore, it exhibits interactions with other proteins and enzymes, including thioredoxin reductase and glutathione reductase . As a consequence, it has been discovered to inhibit the activity of certain enzymes, such as thioredoxin reductase and glutathione reductase .
Cellular Effects
In addition to its diverse molecular interactions, 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has exhibited anti-inflammatory and antioxidant effects . It has also demonstrated the ability to modulate the expression of specific genes, particularly those involved in apoptosis and cell cycle regulation .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 vary with different dosages in animal models . It has been found that MeIQx (200 and 400 ppm in the diet) induces tumor formation in rats
特性
IUPAC Name |
4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZSIJHHPMHKQI-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B563215.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)

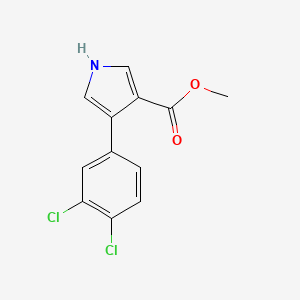
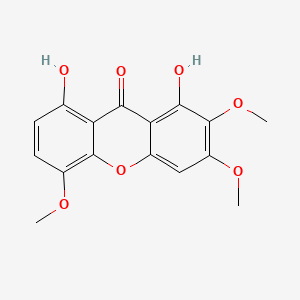
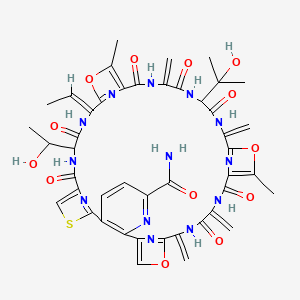


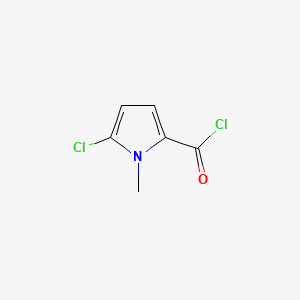
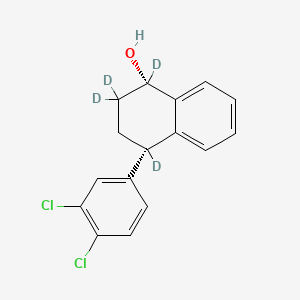
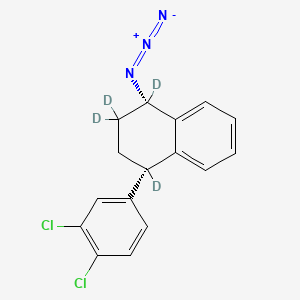
![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)

